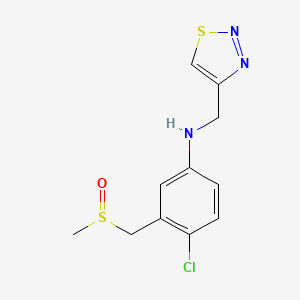
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline, also known as CMNT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This may lead to changes in biochemical and physiological processes, which could have therapeutic implications.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and receptors, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. These effects make this compound a promising candidate for further investigation in various scientific research fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline in lab experiments is its potential to target specific enzymes and receptors, which could lead to the development of more effective drugs. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research involving 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline, including further investigation of its mechanism of action, the development of more effective synthesis methods, and the exploration of its potential applications in various scientific research fields. Additionally, studies could be conducted to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its biochemical and physiological effects make it a promising candidate for further investigation in various fields, including pharmacology, biochemistry, and neuroscience. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound that could lead to the development of more effective drugs and therapies.
Métodos De Síntesis
The synthesis of 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline involves a multi-step process, which includes the preparation of starting materials and the use of various reagents and solvents. The exact details of the synthesis method may vary depending on the specific laboratory and equipment used.
Aplicaciones Científicas De Investigación
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. It has been found to have activity against certain enzymes and receptors, which may make it useful for drug discovery and development.
Propiedades
IUPAC Name |
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS2/c1-18(16)7-8-4-9(2-3-11(8)12)13-5-10-6-17-15-14-10/h2-4,6,13H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTETZFZCKCPLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(C=CC(=C1)NCC2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile](/img/structure/B7648671.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7648681.png)
![3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7648694.png)
![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)

![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)
![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B7648723.png)
![1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one](/img/structure/B7648732.png)
![4-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648735.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B7648739.png)
![2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B7648744.png)
![4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648756.png)